Methyl 3,7-dihydroxychol-4-en-24-oate

Bile acid biosynthesis Chenodeoxycholic acid intermediates Steroid analytical chemistry

Methyl 3,7-dihydroxychol-4-en-24-oate (CAS 66471-09-8), systematically named methyl (3α,7α)-3,7-dihydroxychol-4-en-24-oate, is a methyl ester derivative of a C24 bile acid possessing a Δ4 double bond in the steroid nucleus. It serves as a derivatized form of 3α,7α-dihydroxychol-4-en-24-oic acid (Δ4-acid), a metabolic by-product and intermediate in the alternative biosynthetic pathway of chenodeoxycholic acid.

Molecular Formula C25H40O4
Molecular Weight 404.6 g/mol
CAS No. 66471-09-8
Cat. No. B1204003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,7-dihydroxychol-4-en-24-oate
CAS66471-09-8
Synonymsmethyl 3 alpha,7 alpha-dihydroxychol-4-en-24-oate
methyl 3,7-dihydroxychol-4-en-24-oate
Molecular FormulaC25H40O4
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4=CC(CCC34C)O)O)C
InChIInChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h13,15,17-21,23,26-27H,5-12,14H2,1-4H3/t15-,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1
InChIKeyLEMNKDYZZKCTCV-DCUNTRSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,7-dihydroxychol-4-en-24-oate (CAS 66471-09-8) Procurement Baseline: A Δ4-Unsaturated Bile Acid Methyl Ester for Chenodeoxycholic Acid Pathway Research


Methyl 3,7-dihydroxychol-4-en-24-oate (CAS 66471-09-8), systematically named methyl (3α,7α)-3,7-dihydroxychol-4-en-24-oate, is a methyl ester derivative of a C24 bile acid possessing a Δ4 double bond in the steroid nucleus [1]. It serves as a derivatized form of 3α,7α-dihydroxychol-4-en-24-oic acid (Δ4-acid), a metabolic by-product and intermediate in the alternative biosynthetic pathway of chenodeoxycholic acid [2]. Unlike the free acid, which undergoes thermal decomposition during conventional gas-liquid chromatography (GLC), the methyl ester can be further methoxylated to yield stable derivatives amenable to GLC and mass spectrometric analysis [3]. This compound is primarily utilized as a research reference standard for studying bile acid biogenesis, particularly in avian (hen) model systems where Δ4-unsaturated bile acids occur naturally [4].

Why Methyl Chenodeoxycholate or Other Saturated Bile Acid Methyl Esters Cannot Replace Methyl 3,7-dihydroxychol-4-en-24-oate in Δ4-Pathway Investigations


Methyl 3,7-dihydroxychol-4-en-24-oate cannot be substituted by the commercially prevalent saturated analog methyl chenodeoxycholate (CAS 3057-04-3) or methyl ursodeoxycholate (CAS 10538-55-3) because of a critical structural difference: the presence of a C4–C5 endocyclic double bond in the steroid A/B ring junction . This Δ4 unsaturation defines the compound as an intermediate of the alternative (acidic) chenodeoxycholic acid biosynthetic pathway, whereas saturated 5β-cholan-24-oate methyl esters represent end-products of the classical neutral pathway [1]. The double bond also fundamentally alters the compound's GLC retention behavior, its susceptibility to thermal decomposition, and its reactivity toward methoxylation — the derivatization strategy that enables its detection in biological matrices [2]. Substituting a saturated methyl ester would produce false-negative results in isotopic dilution experiments designed to trace Δ4-acid intermediates and would fail to co-elute with the authentic Δ4-analyte in chromatographic systems calibrated for unsaturated bile acid methyl esters [3].

Quantitative Differentiation Evidence for Methyl 3,7-dihydroxychol-4-en-24-oate Versus Closest Analogs


Melting Point: Methyl 3α,7α-dihydroxychol-4-en-24-oate vs. Methyl Chenodeoxycholate

Methyl 3α,7α-dihydroxychol-4-en-24-oate (the Δ4-unsaturated methyl ester) exhibits a melting point of 134–135 °C, as reported for the synthetic sample prepared from methyl 7α-hydroxy-3-oxochol-4-en-24-oate [1]. In contrast, the saturated 5β-analog methyl chenodeoxycholate (CAS 3057-04-3) melts at 85–94 °C . This approximately 40–50 °C elevation in melting point reflects the conformational rigidity imparted by the Δ4 double bond in the steroid A-ring and provides a simple, low-cost identity check for incoming material that cannot be performed with the saturated ester.

Bile acid biosynthesis Chenodeoxycholic acid intermediates Steroid analytical chemistry

Molecular Formula and Unsaturation Index: Differentiating Δ4-Unsaturated Methyl Ester from Saturated Bile Acid Methyl Esters

Methyl 3,7-dihydroxychol-4-en-24-oate has the molecular formula C₂₅H₄₀O₄ (monoisotopic mass 404.2927 Da), reflecting one degree of unsaturation attributable to the Δ4 double bond . By comparison, the saturated 5β-analog methyl chenodeoxycholate has the formula C₂₅H₄₂O₄ (monoisotopic mass 406.3083 Da), a difference of 2 Da (two hydrogen atoms) [1]. This mass difference is readily resolved by high-resolution mass spectrometry (HRMS) and generates distinct isotope distribution patterns. Additionally, the predicted LogP for the Δ4-methyl ester is lower due to the sp² character at C4–C5 (ACD/LogP 4.89) compared to an estimated LogP of ~5.2–5.3 for methyl chenodeoxycholate , translating to earlier elution on reversed-phase HPLC columns.

Bile acid mass spectrometry Unsaturation index Steroid lipidomics

Thermal Stability During GLC: Methoxylated Methyl 3,7-dihydroxychol-4-en-24-oate vs. Underivatized Free Δ4-Acid

The free acid 3α,7α-dihydroxychol-4-en-24-oic acid (Δ4-acid) cannot be identified by conventional GLC or GC-MS due to thermal decomposition at injection-port temperatures [1]. However, methyl 3,7-dihydroxychol-4-en-24-oate, when further derivatized via acid-catalyzed methoxylation in methanol containing a trace of acid, yields stable 3α,7α-dimethoxy-4-en-24-oate derivatives that produce well-resolved, reproducible GLC peaks [2]. This contrasts with saturated bile acid methyl esters such as methyl chenodeoxycholate, which are directly amenable to GLC as their trimethylsilyl (TMS) ethers without prior methoxylation [3]. The methoxylation step is thus a required and distinguishing analytical procedure unique to Δ4- and Δ5-unsaturated bile acid methyl esters.

Gas-liquid chromatography Bile acid derivatization Thermal decomposition

3α-Epimer vs. 3β-Epimer Discrimination: Physical and Spectral Properties of Methyl 3,7-dihydroxychol-4-en-24-oate

In the Ikeda and Yamasaki (1978) study, methyl 3α,7α-dihydroxychol-4-en-24-oate (3α-epimer, target compound) was directly compared with its 3β-epimer, methyl 3β,7α-dihydroxychol-4-en-24-oate, across multiple physical and spectral parameters including GLC retention times of their methoxy derivatives, mass spectral fragmentation patterns, and NMR chemical shifts [1]. The two epimers, though isomeric, are resolvable by chromatographic and spectroscopic methods, which is critical because the natural product originally assigned as the 3β-epimer was subsequently corrected to the 3α-epimer (the target compound) based on these comparative analyses [2]. This correction resolved a key stereochemical ambiguity in the alternative chenodeoxycholic acid biosynthetic pathway.

Epimer differentiation Stereochemistry Steroid NMR spectroscopy

Biosynthetic Pathway Specificity: Δ4-Unsaturated Intermediate vs. Saturated Chenodeoxycholic Acid End-Product

Methyl 3,7-dihydroxychol-4-en-24-oate is the methyl ester of the Δ4-acid, a metabolic by-product that accumulates when the alternative (acidic) pathway of chenodeoxycholic acid biosynthesis operates. Ikeda and Yamasaki (1978) demonstrated that ³H-labeled methyl 3α,7α-dihydroxychol-4-en-24-oate, when used in isotope dilution experiments after methoxylation, allowed unambiguous identification and quantification of the Δ4-acid intermediate in hen bladder bile [1]. Saturated chenodeoxycholic acid (CDCA) methyl ester cannot serve as a tracer for this pathway because CDCA is the terminal product of the neutral pathway and does not possess the Δ4 double bond required to probe the acidic pathway flux [2]. This pathway specificity makes the Δ4-methyl ester an irreplaceable probe for studies of bile acid biosynthetic routing in avian and, potentially, mammalian systems.

Bile acid biosynthesis Alternative pathway Isotopic dilution analysis

Predicted Physicochemical Property Profile: Density and Boiling Point of Methyl 3,7-dihydroxychol-4-en-24-oate vs. Methyl Chenodeoxycholate

ACD/Labs Percepta predicted data for methyl 3,7-dihydroxychol-4-en-24-oate indicate a density of 1.1 ± 0.1 g/cm³ and a boiling point of 520.8 ± 35.0 °C at 760 mmHg, with an enthalpy of vaporization of 91.4 ± 6.0 kJ/mol . For comparison, methyl chenodeoxycholate (CAS 3057-04-3) has a predicted boiling point of 507.6 ± 25.0 °C at 760 mmHg . The approximately 13 °C higher predicted boiling point of the Δ4-unsaturated ester, despite its slightly lower molecular weight (404.6 vs. 406.6 Da), is consistent with the increased polar surface area and hydrogen-bonding capacity conferred by the allylic alcohol motif at C3–C4–C5, which enhances intermolecular interactions relative to the saturated analog.

Physicochemical characterization Boiling point prediction Density measurement

Validated Application Scenarios for Methyl 3,7-dihydroxychol-24-en-24-oate Based on Quantitative Differentiation Evidence


Isotope Dilution Quantification of Δ4-Unsaturated Bile Acid Intermediates in Avian Chenodeoxycholic Acid Biosynthesis Studies

Researchers studying the alternative (acidic) biosynthetic pathway of chenodeoxycholic acid in avian species require methyl 3,7-dihydroxychol-4-en-24-oate as a precursor for preparing ³H-labeled methoxy derivatives. The isotope dilution protocol described by Ikeda & Yamasaki (1978) [1] relies on the unique methoxylation reactivity of the Δ4-methyl ester — a derivatization step not applicable to saturated bile acid methyl esters — to generate stable GLC-analyzable compounds from thermally labile Δ4-acids. Substituting methyl chenodeoxycholate would invalidate the entire analytical pipeline because the saturated ester lacks the allylic alcohol reactivity required for methoxylation and would not co-elute with the Δ4-analyte.

Stereochemical Reference Standard for Distinguishing 3α- from 3β-Hydroxy-Δ4-Bile Acid Epimers by GLC-MS

Analytical laboratories engaged in bile acid profiling of biological specimens (bile, serum, tissue) can use methyl 3,7-dihydroxychol-4-en-24-oate as an authentic reference standard to confirm the stereochemistry at C-3 of unsaturated bile acid methyl esters. The Ikeda & Yamasaki paper [2] provides comparative GLC retention data and mass spectra for both the 3α- and 3β-epimers, enabling correct epimer assignment. This application is critical because the 3β-epimer was historically misassigned as the natural product; procurement of the correct 3α-epimer (CAS 66471-09-8) is essential to avoid perpetuating this structural misassignment in contemporary lipidomics datasets.

Method Development and Validation for LC-HRMS Lipidomics Panels Targeting Unsaturated Bile Acid Methyl Esters

Core laboratories developing targeted LC-HRMS methods for comprehensive bile acid profiling can leverage the 2-Da mass defect (C₂₅H₄₀O₄, monoisotopic mass 404.2927 vs. C₂₅H₄₂O₄, 406.3083) and the lower predicted LogP (4.89 vs. ~5.2) of methyl 3,7-dihydroxychol-4-en-24-oate to optimize chromatographic separation from saturated congeners and to establish extracted ion chromatogram (EIC) windows. The compound serves as a retention-time and mass-accuracy calibrant for the Δ4-unsaturated subclass of bile acid methyl esters, which are increasingly recognized as biomarkers of hepatic metabolic status.

Biochemical Pathway Teaching and Research on Chenodeoxycholic Acid Biogenesis with Authentic Intermediates

Academic laboratories teaching advanced steroid biochemistry or conducting mechanistic studies on chenodeoxycholic acid biogenesis can use methyl 3,7-dihydroxychol-4-en-24-oate to demonstrate the chemical logic of the alternative pathway. The compound's distinct melting point (134–135 °C) [3] provides a tangible physical property for student laboratory exercises, while its methoxylation reactivity illustrates the principle of derivatization to overcome thermal instability — a core concept in analytical steroid chemistry. No other commercially cataloged bile acid methyl ester offers this combination of pedagogical and experimental utility.

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